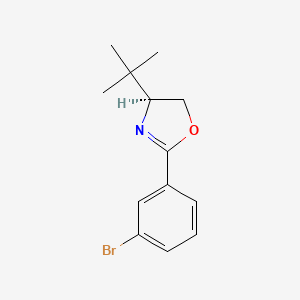

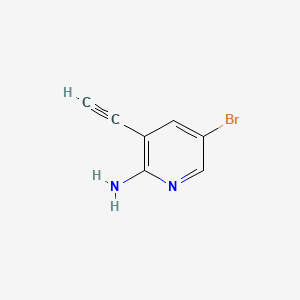

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

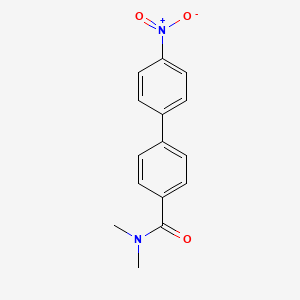

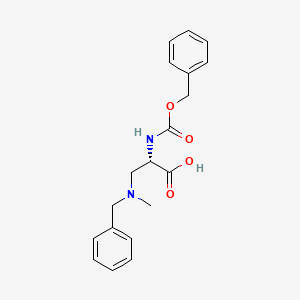

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the oxazole family of compounds, which are characterized by a five-membered ring containing two nitrogen atoms and two oxygen atoms. This compound has been used as a starting material in the synthesis of a variety of biologically active compounds, and has also been used to study the mechanism of action of certain drugs and to investigate the biochemical and physiological effects of drugs on living organisms.

Applications De Recherche Scientifique

Radical Cyclizations and Chiral Ligands

- The compound has been used in the synthesis of new N-coordinated dimethyl and di-n-butyl tin hydrides containing the oxazole moiety. These compounds are useful in radical cyclizations of acyclic dihalides, offering advantages such as higher stereomeric excess compared to commercially available hydrides and easy removal of tin by-products (Pianowski & Staliński, 2005).

Antimicrobial and Anti-Inflammatory Properties

- Derivatives of this compound, such as 2-(2-arylphenyl)benzoxazoles, have been synthesized and found to be selective ligands for cyclooxygenase-2 (COX-2), showing significant anti-inflammatory potency and COX-2 inhibition. These compounds also exhibit promising in vivo anti-inflammatory effects comparable to clinically used NSAIDs (Seth et al., 2014).

Catalytic Activities

- Half-sandwich cycloruthenated complexes derived from aryloxazolines, including those related to the (S)-2-(3-Bromophenyl) derivative, have been synthesized and characterized. These complexes demonstrate promising catalytic activity in nitroarene reduction, showcasing broad substrate compatibility and functional group tolerance (Jia et al., 2016).

Covalent Inhibition and Proteomic Profiling

- The related electrophilic moiety, 3-bromo-4,5-dihydroxazole, has been employed as a covalent inhibitor in chemoproteomic profiling, demonstrating its capability to selectively engage reactive cysteine residues in the human proteome. This highlights the potential of (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole derivatives in drug discovery and proteomic research (Byun et al., 2023).

Antioxidant Activity

- Natural bromophenols, structurally related to (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole, isolated from marine red algae have shown significant antioxidant activity, suggesting that derivatives of this compound could also possess antioxidant properties (Li et al., 2011).

Propriétés

IUPAC Name |

(4S)-2-(3-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYTWKXWVGPLIJ-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716673 |

Source

|

| Record name | (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole | |

CAS RN |

1291790-28-7 |

Source

|

| Record name | (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)